(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide
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Overview
Description
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide typically involves the condensation of 3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine with 2,6-difluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, alkoxides, dimethylformamide, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Amino derivatives, thio derivatives, alkoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules such as proteins and nucleic acids makes it a promising candidate for drug development.
Medicine
In medicine, this compound has shown potential as a therapeutic agent for the treatment of various diseases, including bacterial infections and cancer. Its mechanism of action involves the inhibition of key enzymes and signaling pathways that are essential for the survival and proliferation of pathogenic cells.
Industry
In the industrial sector, this compound is used as a precursor for the synthesis of advanced materials such as polymers and nanomaterials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic devices.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting essential metabolic pathways. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular functions such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide
- 2,6-difluorobenzamide derivatives
- Benzo[d]thiazole derivatives
Uniqueness
Compared to other similar compounds, (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the allyl and ethoxy groups enhances its reactivity and solubility, while the difluorobenzamide moiety contributes to its stability and bioactivity. These features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O2S/c1-3-10-23-15-9-8-12(25-4-2)11-16(15)26-19(23)22-18(24)17-13(20)6-5-7-14(17)21/h3,5-9,11H,1,4,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIIECRAFWVAOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=CC=C3F)F)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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